An In-Depth Technical Guide to Spiro[4.5]decane: Core Properties and Structure
An In-Depth Technical Guide to Spiro[4.5]decane: Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[4.5]decane is a saturated bicyclic hydrocarbon characterized by a cyclopentane (B165970) ring and a cyclohexane (B81311) ring sharing a single carbon atom, known as the spiro atom. This unique structural motif imparts conformational rigidity and a three-dimensional architecture that is of significant interest in medicinal chemistry and materials science.[1] The spiro[4.5]decane framework is a key structural component in a variety of natural products, particularly in the realm of sesquiterpenes, which have shown diverse biological activities.[1] This technical guide provides a comprehensive overview of the fundamental properties, structure, and experimental methodologies associated with spiro[4.5]decane.
Core Properties
The fundamental physicochemical properties of spiro[4.5]decane are summarized in the table below. These properties are essential for its handling, characterization, and application in various research and development settings.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₈ | [2] |
| Molecular Weight | 138.25 g/mol | [2] |
| CAS Number | 176-63-6 | [2] |
| Appearance | Oily liquid (at room temperature) | [3] |
| Boiling Point | 197.1 °C at 760 mmHg | N/A |
| Density | 0.888 g/mL | [4] |
| Refractive Index | 1.475 | [4] |
| Melting Point | Not available | [5] |
| Solubility | Insoluble in water; soluble in common organic solvents such as hexane (B92381), ethanol, and diethyl ether.[6][7][8][9] | |
| Enthalpy of Vaporization | 54.92 ± 0.09 kJ/mol | [10] |
Structural Characteristics and Conformational Analysis
Spiro[4.5]decane consists of a five-membered cyclopentane ring and a six-membered cyclohexane ring joined at a quaternary carbon atom. The parent spiro[4.5]decane molecule is achiral. The IUPAC numbering of the spiro[4.5]decane ring system starts from a carbon atom of the smaller ring adjacent to the spiro atom and proceeds around the smaller ring, then the spiro atom, and finally around the larger ring.[6]
The three-dimensional structure of spiro[4.5]decane is characterized by the puckered conformations of both the cyclopentane and cyclohexane rings. The cyclohexane ring typically adopts a stable chair conformation to minimize angular and torsional strain. The cyclopentane ring is more flexible and can exist in various envelope and twist conformations. The overall stability of the molecule is determined by the interplay of steric and torsional strains arising from the interactions between the two rings. Computational studies are often employed to determine the most stable conformations and the energy barriers between them.[11]
Caption: 2D chemical structure of spiro[4.5]decane.
Experimental Protocols
Synthesis of Spiro[4.5]decane
A common synthetic route to the spiro[4.5]decane core involves the formation of a spirocyclic ketone followed by its reduction. The following is a representative protocol for the synthesis of spiro[4.5]decane, starting from the readily available cyclohexanone (B45756).
Step 1: Synthesis of Spiro[4.5]decan-1-one
This step involves the reaction of cyclohexanone with a suitable five-carbon synthon to construct the spirocyclic ketone.
Caption: Synthesis of spiro[4.5]decan-1-one.
Methodology:
-
A solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is prepared in an inert, anhydrous solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (typically -78 °C).
-
Cyclohexanone is added dropwise to the LDA solution to form the lithium enolate.
-
1,4-Dibromobutane is then added to the reaction mixture. The enolate undergoes a nucleophilic attack on one of the bromine-bearing carbons, followed by an intramolecular cyclization to form spiro[4.5]decan-1-one.
-
The reaction is quenched with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride solution) and the product is extracted with an organic solvent (e.g., diethyl ether).
-
The organic layer is washed, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude spiro[4.5]decan-1-one.
Step 2: Wolff-Kishner Reduction of Spiro[4.5]decan-1-one
The carbonyl group of spiro[4.5]decan-1-one is removed via a Wolff-Kishner reduction to yield the parent hydrocarbon, spiro[4.5]decane.
Caption: Wolff-Kishner reduction to spiro[4.5]decane.
Methodology:
-
Spiro[4.5]decan-1-one, hydrazine hydrate, and a strong base like potassium hydroxide (B78521) are dissolved in a high-boiling solvent such as diethylene glycol.
-
The mixture is heated under reflux. The initial reaction forms the hydrazone intermediate.
-
Water is then distilled off from the reaction mixture, and the temperature is raised to allow for the base-catalyzed decomposition of the hydrazone, which results in the formation of spiro[4.5]decane and nitrogen gas.
-
After cooling, the reaction mixture is diluted with water and the product is extracted with a low-boiling organic solvent like pentane (B18724) or hexane.
-
The organic layer is washed, dried, and the solvent is carefully removed to yield crude spiro[4.5]decane.
Purification Protocol
The crude spiro[4.5]decane is typically purified by fractional distillation under reduced pressure to obtain a high-purity sample.
Methodology:
-
The crude product is placed in a round-bottom flask with a boiling chip or a magnetic stirrer.
-
A fractional distillation apparatus is assembled, including a fractionating column (e.g., Vigreux column), a condenser, and a receiving flask.[12]
-
The system is connected to a vacuum pump to reduce the pressure.
-
The flask is heated gently in a heating mantle or an oil bath.
-
The fraction that distills at the expected boiling point of spiro[4.5]decane at the given pressure is collected. The purity of the collected fractions can be monitored by Gas Chromatography.[12]
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and purity assessment of spiro[4.5]decane.
¹H NMR Spectroscopy Protocol:
-
A small amount of the purified spiro[4.5]decane (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
A ¹H NMR spectrum is acquired on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
The spectrum of spiro[4.5]decane is expected to show complex multiplets in the aliphatic region (typically between 1.0 and 2.0 ppm) corresponding to the methylene (B1212753) and methine protons of the cyclopentane and cyclohexane rings.
¹³C NMR Spectroscopy Protocol:
-
A more concentrated sample (typically 20-50 mg) in a deuterated solvent is used for ¹³C NMR.
-
A proton-decoupled ¹³C NMR spectrum is acquired.
-
The spectrum will show distinct signals for each unique carbon atom in the molecule. The spiro carbon atom will appear as a quaternary carbon signal, typically downfield from the other aliphatic carbons.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of spiro[4.5]decane and confirming its molecular weight.[13]
GC-MS Protocol:
-
A dilute solution of the purified spiro[4.5]decane in a volatile organic solvent (e.g., hexane or dichloromethane) is prepared.
-
The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
The oven temperature is programmed to ramp up to ensure good separation of the components.
-
The eluting compounds are introduced into a mass spectrometer for ionization (typically by electron ionization) and detection.
-
The resulting mass spectrum of spiro[4.5]decane will show the molecular ion peak (m/z = 138) and a characteristic fragmentation pattern for a saturated bicyclic hydrocarbon.[13]
Conclusion
Spiro[4.5]decane is a fundamental spirocyclic hydrocarbon with a unique and conformationally constrained structure. Its synthesis, while involving multiple steps, relies on well-established organic reactions. The purification and characterization of this compound are crucial for its application in various fields of chemical research. The detailed protocols provided in this guide offer a practical framework for scientists and researchers working with spiro[4.5]decane and its derivatives, facilitating further exploration of this important class of molecules.
References
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- 2. Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill | Scottish Government - Marine Directorate Data Publications [data.marine.gov.scot]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. mdpi.com [mdpi.com]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. All about Solubility of Alkanes [unacademy.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 3.3. Properties of alkanes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 11. "Conformational analysis of selected [2.2]heterophanes: A comparison of" by Massimo D. Bezoari and Carly Bourgeois [digitalcommons.cwu.edu]
- 12. Purification [chem.rochester.edu]
- 13. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
